TP003 - 628690-75-5

TP003

Catalog Number: EVT-286240
CAS Number: 628690-75-5
Molecular Formula: C23H16F3N3O
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile, also known as TP003, is a synthetically derived organic compound that acts as a selective agonist for α3-containing GABAA receptors. [] GABAA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. TP003 exhibits high affinity for α3-containing GABAA receptors and demonstrates efficacy in animal models of anxiety. [] This compound has been instrumental in scientific research for its role in investigating the pharmacological properties and therapeutic potential of selective α3-containing GABAA receptor agonists. []

Mechanism of Action

5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile acts as a selective agonist for α3-containing GABAA receptors. [] This means that it binds to these receptors and activates them, mimicking the effects of the neurotransmitter GABA. Activation of GABAA receptors leads to an influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability. The specific binding site and mechanism by which TP003 selectively activates α3-containing GABAA receptors over other subtypes remains an active area of investigation.

Applications

The primary application of 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile (TP003) is as a research tool for investigating the pharmacological properties and therapeutic potential of selective α3-containing GABAA receptor agonists. [] Key applications include:

  • Investigating the role of α3-containing GABAA receptors in anxiety: TP003's anxiolytic-like effects in animal models provide evidence that α3-containing GABAA receptors could be potential therapeutic targets for anxiety disorders. []

Chlordiazepoxide

Compound Description: Chlordiazepoxide is a non-selective benzodiazepine anxiolytic drug. [] It acts by potentiating the effects of the neurotransmitter GABA at GABAA receptors.

Relevance: The research paper discusses the anxiolytic effects of benzodiazepines and explores the specific subtypes of GABAA receptors responsible for these effects. While chlordiazepoxide is not structurally similar to 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile, its inclusion in the study highlights the broader context of anxiolytic drug development and the ongoing research into identifying compounds with improved subtype selectivity and therapeutic profiles. The compound 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile might be investigated for similar anxiolytic properties or as a potential alternative to traditional benzodiazepines. []

Diazepam

Compound Description: Diazepam, similar to chlordiazepoxide, is a non-selective benzodiazepine known for its anxiolytic effects. [] It works by enhancing the action of GABA at GABAA receptors.

Relevance: The research delves into the specific GABAA receptor subtypes that contribute to the anxiolytic effects of benzodiazepines. Although diazepam and 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile are not structurally alike, the paper's exploration of diazepam's mechanism of action and the debate surrounding its target receptor subtypes provide valuable insights for the development of novel anxiolytic compounds, potentially including 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile. Understanding the structural features that contribute to subtype selectivity and therapeutic efficacy is crucial in designing new drugs with improved profiles. []

4,2′-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-á]pyridin-3-yl]biphenyl-2-carbonitrile (TP003)

Compound Description: TP003 is characterized as an α3 subtype selective agonist of the GABAA receptor. [] In the study, it demonstrated substantial anxiolytic-like effects in both rodent and primate models of anxiety.

Relevance: TP003 exhibits significant structural similarities to 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile. Both compounds share a core structure consisting of an imidazo[1,2-a]pyridine ring substituted with a fluorine atom at the 8-position and a 2-hydroxypropan-2-yl group at the 7-position. This shared scaffold suggests that both compounds might interact with similar biological targets, potentially including GABAA receptors. The anxiolytic effects observed with TP003 further strengthen the potential for 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile to possess similar therapeutic properties. []

Properties

CAS Number

628690-75-5

Product Name

TP003

IUPAC Name

5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile

Molecular Formula

C23H16F3N3O

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3

InChI Key

SJMMDWXJSSJHOQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O

Solubility

Soluble in DMSO

Synonyms

4,2'-difluoro-5'-(8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo(1,2-a)pyridin-3-yl)biphenyl-2-carbonitrile
TP003

Canonical SMILES

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.